molecular formula C16H19NO B2558617 (2E)-N-(4-methylidenecyclohexyl)-3-phenylprop-2-enamide CAS No. 2097940-45-7

(2E)-N-(4-methylidenecyclohexyl)-3-phenylprop-2-enamide

Cat. No.: B2558617
CAS No.: 2097940-45-7
M. Wt: 241.334
InChI Key: GUCLZYVWFNTAQH-FMIVXFBMSA-N
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Description

“(2E)-N-(4-methylidenecyclohexyl)-3-phenylprop-2-enamide” is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group This compound features a cyclohexyl ring with a methylene group, a phenyl group, and an enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2E)-N-(4-methylidenecyclohexyl)-3-phenylprop-2-enamide” typically involves the following steps:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl ring with a methylene group can be synthesized through a series of cyclization reactions.

    Formation of the Enamide Moiety: The enamide group can be introduced via a condensation reaction between an amine and an acyl chloride or anhydride.

    Coupling of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group or the double bond.

    Reduction: Reduction reactions can target the double bond or the carbonyl group in the amide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the cyclohexyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science: It may serve as a building block for polymers or other advanced materials.

Biology and Medicine

    Drug Development:

    Biological Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Industry

    Chemical Synthesis: Employed in the synthesis of other complex organic molecules.

    Material Production: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “(2E)-N-(4-methylidenecyclohexyl)-3-phenylprop-2-enamide” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(cyclohexyl)-3-phenylprop-2-enamide: Lacks the methylene group on the cyclohexyl ring.

    (2E)-N-(4-methylcyclohexyl)-3-phenylprop-2-enamide: Contains a methyl group instead of a methylene group.

Uniqueness

The presence of the methylene group on the cyclohexyl ring in “(2E)-N-(4-methylidenecyclohexyl)-3-phenylprop-2-enamide” may confer unique chemical properties, such as increased reactivity or specific interactions with biological targets.

Properties

IUPAC Name

(E)-N-(4-methylidenecyclohexyl)-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-13-7-10-15(11-8-13)17-16(18)12-9-14-5-3-2-4-6-14/h2-6,9,12,15H,1,7-8,10-11H2,(H,17,18)/b12-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCLZYVWFNTAQH-FMIVXFBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1CCC(CC1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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